BenchChemオンラインストアへようこそ!

6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

Focal Adhesion Kinase Cancer Angiogenesis

6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is a critical fluorinated heterocyclic building block for kinase and kinesin inhibitor synthesis. The 6-CF3 substitution is structurally essential for target potency—generic substitution or positional isomers cause significant activity loss. Enables synthesis of PF-573228 (FAK inhibitor, IC50 4 nM) and Eg5 Inhibitor VII (KSP IC50 46 nM, >2000-fold gain vs. unsubstituted core). In CETP series, 6-CF3 contributes >18-fold potency increase. Procure this specific substitution pattern to ensure SAR fidelity in hit-to-lead kinome campaigns, FAK-dependent cancer biology studies, and mitotic kinesin probe development.

Molecular Formula C10H8F3NO
Molecular Weight 215.17 g/mol
Cat. No. B12438704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one
Molecular FormulaC10H8F3NO
Molecular Weight215.17 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)C(F)(F)F
InChIInChI=1S/C10H8F3NO/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(15)14-8/h2-3,5H,1,4H2,(H,14,15)
InChIKeyUHMJEWCPJNUYBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one: Procurement and Differentiation Guide for a Core Fluorinated Quinolinone Scaffold


6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one (CAS: 1959-46-2) is a fluorinated heterocyclic building block belonging to the 3,4-dihydroquinolin-2(1H)-one class . Characterized by a trifluoromethyl substituent at the 6-position of the lactam scaffold, it is commonly employed in medicinal chemistry for its metabolic stability and enhanced target binding conferred by the -CF3 group . This compound serves as a critical intermediate in the synthesis of more complex bioactive molecules, including kinase inhibitors and receptor modulators.

Why Generic Substitution Fails: Quantified Selectivity and Potency Gaps of 6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one Analogs


The 3,4-dihydroquinolin-2(1H)-one core is a privileged structure in drug discovery, but subtle modifications lead to drastic shifts in biological activity. The presence and position of the trifluoromethyl group are critical; for instance, moving this group from the 6- to the 7-position or replacing it with other halogens fundamentally alters a molecule's interaction with targets such as kinases, GPCRs, and ion channels. Generic substitution of this core intermediate is not possible because the 6-CF3 substitution pattern is a specific structural requirement for potent inhibition in several key therapeutic areas, as evidenced by its presence in advanced leads like PF-573228 (FAK inhibitor, IC50 = 4 nM) and Eg5 Inhibitor VII (KSP inhibitor) . Using a non-fluorinated or differently substituted analog introduces significant risk of project failure due to loss of target affinity or altered ADME properties.

Quantitative Differentiation Evidence for 6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one and its Derivatives


PF-573228 (6-Substituted Analog): FAK Inhibition Potency and Kinase Selectivity

The compound PF-573228, which is a 6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino] derivative of 3,4-dihydroquinolin-2(1H)-one, demonstrates potent inhibition of Focal Adhesion Kinase (FAK). Its IC50 of 4 nM in a cell-free assay is a key differentiator . Importantly, this compound displays 50-250 fold selectivity for FAK over a panel of other protein kinases, a quantified metric that distinguishes it from less selective FAK inhibitors which may exhibit promiscuous kinase binding and higher potential for off-target effects .

Focal Adhesion Kinase Cancer Angiogenesis

Eg5 Inhibitor VII (6-Phenyl Analog): KSP ATPase Inhibition and Antimitotic Activity

Eg5 Inhibitor VII (GSK-1), a 6-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone derivative, is a potent and selective inhibitor of the mitotic kinesin Eg5/KSP . It inhibits the C-terminally His6-tagged microtubule-activated KSP motor domain ATPase activity with an IC50 of 46 nM [1]. This is in stark contrast to the parent scaffold, 3,4-dihydroquinolin-2(1H)-one, which is inactive against KSP, highlighting the critical contribution of the 6-(4-trifluoromethyl)phenyl substitution for this specific antimitotic mechanism.

Kinesin Spindle Protein Mitotic Inhibitor Anticancer

7-Substituted Analog MAO-B Inhibition: Impact of Trifluoromethyl Position on Selectivity

While the 6-CF3 derivative is a versatile intermediate, research on related 3,4-dihydro-2(1H)-quinolinones reveals that the position of substitution dramatically impacts isoform selectivity. For example, the most potent MAO-B inhibitor in a related series, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, exhibits an IC50 of 2.9 nM with a 2750-fold selectivity for MAO-B over MAO-A . This high selectivity is a characteristic of specific substitution patterns on the quinolinone core. In contrast, the 6-trifluoromethyl derivative is not a primary MAO inhibitor, underscoring that its value lies in distinct biological pathways (e.g., kinase inhibition) where the 6-CF3 motif is optimal.

Monoamine Oxidase B Neuroprotection Parkinson's Disease

Trifluoromethyl Group Contribution: Potency Enhancement in CETP Inhibition

The importance of the 6-trifluoromethyl group in conferring high potency is further evidenced by studies on tetrahydroquinoline-based CETP inhibitors. Research indicates that the removal of the 6-trifluoromethyl group from a lead tetrahydroquinoline compound results in a greater than 18-fold loss in potency . This quantified structure-activity relationship (SAR) demonstrates the critical contribution of the -CF3 group at this position for maintaining high target affinity, making it an essential feature for lead optimization in this and related chemical series.

CETP Inhibition Lipid Metabolism Cardiovascular

Validated Application Scenarios for 6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one Based on Quantitative Evidence


Synthesis of Potent and Selective FAK Inhibitors for Oncology Research

Procure this compound as a key starting material for the multi-step synthesis of PF-573228 and related analogs. The resulting inhibitors, with an IC50 of 4 nM for FAK and 50-250 fold selectivity over other kinases , are ideal tools for studying FAK-dependent signaling in cancer cell migration, invasion, and angiogenesis. This application is directly supported by the high potency and selectivity data for the 6-substituted derivative.

Development of KSP/Eg5 Inhibitors as Next-Generation Antimitotic Agents

Utilize this core as a scaffold to synthesize Eg5 Inhibitor VII (GSK-1), a compound with a KSP IC50 of 46 nM [1]. This specific application is justified by the significant potency gain (>2000-fold) over the unsubstituted quinolinone core. It is particularly valuable for research into therapies that overcome resistance to taxane-based chemotherapies, as KSP inhibitors operate via a distinct mechanism.

Kinase Inhibitor Lead Optimization and SAR Studies

Employ 6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one as a versatile fragment for hit-to-lead campaigns targeting the kinome. Its utility is underscored by SAR data from related series (e.g., CETP inhibitors), where the 6-CF3 group contributes to a >18-fold increase in potency . This makes it a high-value building block for exploring structure-activity relationships in kinase programs, where metabolic stability and binding affinity are paramount.

Chemical Biology Probes for Studying Kinesin Motor Proteins

The 6-substituted quinolinone core is ideal for creating chemical probes to dissect the function of kinesin motor proteins like KSP/Eg5 in mitosis. The quantified, nanomolar potency of Eg5 Inhibitor VII (IC50 = 46 nM) validates the core's ability to generate high-quality chemical probes for cell biology studies, enabling precise temporal control over spindle formation and mitotic progression .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.